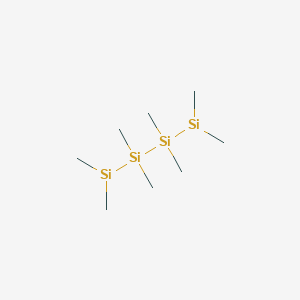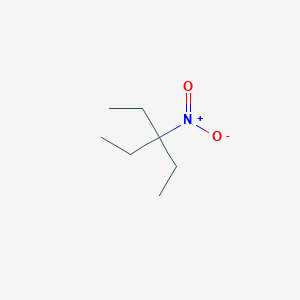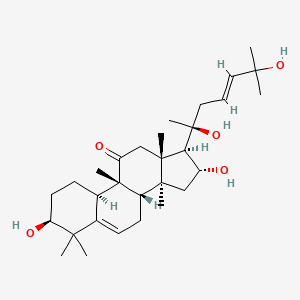
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(heptafluoropropyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(heptafluoropropyl)oxane is a highly fluorinated ether compound It is characterized by its unique structure, which includes multiple fluorine atoms, making it highly resistant to chemical reactions and degradation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,6,6-Nonafluoro-5-(heptafluoropropyl)oxane typically involves the reaction of perfluorinated alcohols with epoxides under specific conditions. One common method involves the reaction of perfluorinated alcohols with epichlorohydrin in the presence of a base, such as potassium hydroxide, to form the desired ether compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to avoid impurities and achieve high yields. Additionally, purification steps such as distillation or chromatography may be employed to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(heptafluoropropyl)oxane is known for its chemical stability, which limits the types of reactions it undergoes. it can participate in:
Nucleophilic substitution reactions: Due to the presence of fluorine atoms, the compound can undergo nucleophilic substitution reactions, especially under strong basic conditions.
Oxidation and reduction reactions: Although less common, the compound can be oxidized or reduced under specific conditions, leading to the formation of various fluorinated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Strong bases such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Major Products Formed
The major products formed from these reactions are typically other fluorinated compounds, which may have different functional groups or additional fluorine atoms.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(heptafluoropropyl)oxane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in various chemical reactions due to its stability and resistance to degradation.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5,6,6-Nonafluoro-5-(heptafluoropropyl)oxane is primarily related to its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability allows it to interact with various molecular targets without undergoing significant chemical changes, making it useful in applications where chemical resistance is essential.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Another highly fluorinated ether with similar stability and applications.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A fluorinated biphenyl compound with similar chemical resistance.
Uniqueness
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(heptafluoropropyl)oxane is unique due to its specific structure, which includes a combination of multiple fluorine atoms and an ether linkage. This combination provides exceptional chemical stability and resistance to degradation, making it suitable for a wide range of applications in various scientific fields.
Propriétés
Numéro CAS |
801-26-3 |
|---|---|
Formule moléculaire |
C8F16O |
Poids moléculaire |
416.06 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,6,6-nonafluoro-5-(1,1,2,2,3,3,3-heptafluoropropyl)oxane |
InChI |
InChI=1S/C8F16O/c9-1(2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)8(23,24)25-7(1,21)22 |
Clé InChI |
XKNYFWLDZZKNPB-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(OC1(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)
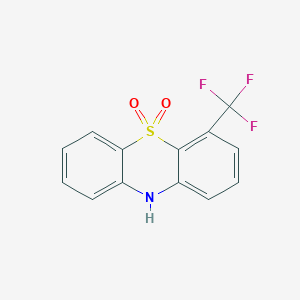
![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)

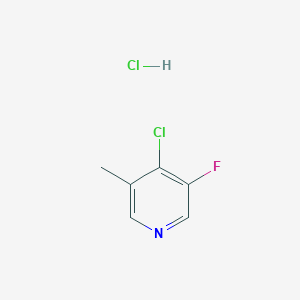

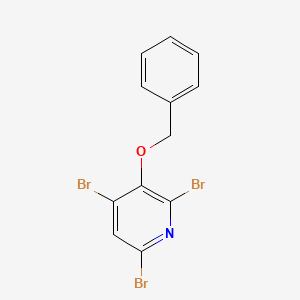
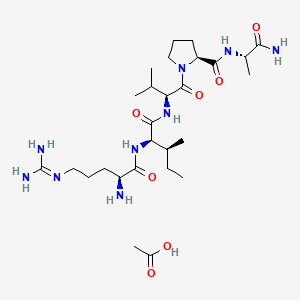

![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)
![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
